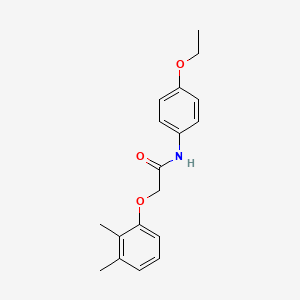

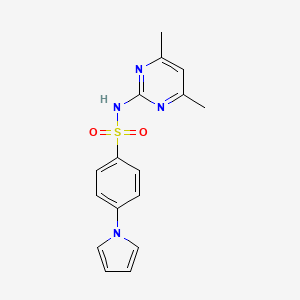

![molecular formula C19H20N2OS B5536266 2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)

2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide" involves various chemical reactions, including condensation reactions and cyclization processes. For instance, the synthesis and antioxidant properties of indole-based acetamide derivatives have been explored through condensation reactions between indole carbaldehyde oxime and chloro acetamide derivatives, demonstrating the chemical versatility and potential antioxidant activity of such compounds (Gopi & Dhanaraju, 2020). Similarly, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives have been synthesized, showcasing the broad scope of synthetic methods applicable to acetamide derivatives (Yang Jing, 2010).

Molecular Structure Analysis

The analysis of the molecular structure of acetamide derivatives, including those similar to the compound of interest, involves advanced spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry. These methods have been utilized to characterize newly synthesized compounds, providing insight into their molecular structures and potential functional applications. For example, the study of stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles from N-vinylic α-(methylthio)acetamides demonstrates the complexity and precision required in analyzing the molecular structure of such compounds (Saito, Matsuo, & Ishibashi*, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of acetamide derivatives are diverse, with studies exploring various reactions such as N-chloroacetylation, N-alkylation, and desulfurization processes. These reactions contribute to the synthesis of novel compounds with potential applications in different fields. The chemical properties, including reactivity and stability, are crucial for understanding the compound's behavior in different environments and for various applications (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).

Applications De Recherche Scientifique

Metabolism and Effects of Acetaminophen

- Metabolite Identification : High-resolution anion-exchange separation of urinary samples from subjects receiving acetaminophen reveals eight chromatographic peaks, representing seven metabolites and the free drug itself, which includes 2-methoxyacetaminophen and its glucuronide and sulfate conjugates, among others (J. Mrochek et al., 1974).

- Effects on Enzyme Activity and Oxidative Stress : Paracetamol interacts with various enzyme families including cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), and this interplay may produce reactive oxygen species (ROS). A study investigated these effects in human subjects and concluded that paracetamol does not increase oxidative stress in humans (Arne Trettin et al., 2014).

Pharmacokinetics

- Elderly Patients : The pharmacokinetics of intravenous paracetamol in elderly patients show that age and sex are important factors affecting the pharmacokinetics of paracetamol. The exposure to paracetamol is higher with increasing age (A. Liukas et al., 2011).

- Genetic Factors : The polymorphic expression of UGT1A9 is associated with variable acetaminophen glucuronidation in neonates, highlighting the importance of genetic factors in the metabolism of acetaminophen (M. Linakis et al., 2018).

Propriétés

IUPAC Name |

2-(1-methyl-3-methylsulfanylindol-2-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-13-8-10-14(11-9-13)20-18(22)12-17-19(23-3)15-6-4-5-7-16(15)21(17)2/h4-11H,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETWQGUICWHLEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3N2C)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)

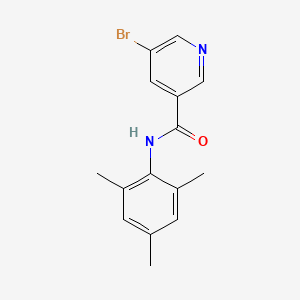

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)

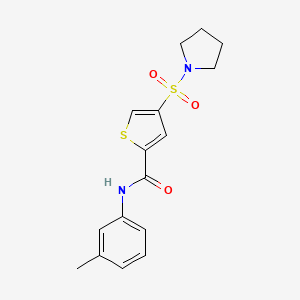

![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)